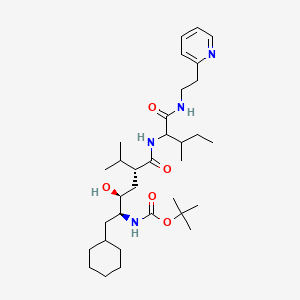

PEO-IAA

Übersicht

Beschreibung

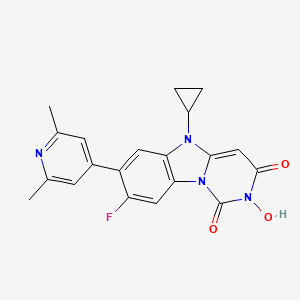

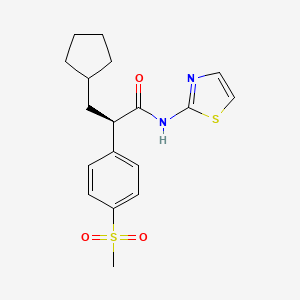

Diese Verbindung ist bekannt für ihre Fähigkeit, die Auxin-Signalgebung zu hemmen, indem sie an den TIR1-Rezeptor bindet und so die Expression von Auxin-responsiven Genen blockiert .

Herstellungsmethoden

Die Synthese von 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 4-(4-Bromphenyl)-2-(1H-indol-3-yl)-4-oxobutansäure mit Phenylboronsäure in Gegenwart von Cäsiumcarbonat und Palladium(II)-acetat unter Argonatmosphäre . Die Reaktion wird typischerweise in einem Gemisch aus Ethanol und Wasser durchgeführt. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Werkzeug verwendet, um Auxin-Signalwege zu untersuchen und neue synthetische Auxin-Analoga zu entwickeln.

Biologie: Die Verbindung wird in der pflanzlichen Biologieforschung eingesetzt, um die Rolle von Auxinen bei der Pflanzenentwicklung und dem Pflanzenwachstum zu untersuchen.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um das Potenzial therapeutischer Anwendungen zu untersuchen, insbesondere bei der Modulation von Pflanzenhormonwegen für landwirtschaftliche Vorteile.

Wirkmechanismus

Der Wirkmechanismus von 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure beinhaltet die Bindung an den TIR1-Rezeptor, eine Schlüsselkomponente des Auxin-Signalwegs. Durch die Bindung an diesen Rezeptor hemmt die Verbindung die Interaktion zwischen dem Rezeptor und Auxin, wodurch die Expression von Auxin-responsiven Genen blockiert wird. Diese Hemmung führt zu verändertem Pflanzenwachstum und -entwicklung, was sie zu einem wertvollen Werkzeug für die Untersuchung der Auxin-Signalgebung macht .

Wirkmechanismus

Target of Action

PEO-IAA primarily targets the Transport Inhibitor Response 1/Auxin Signalling F-box proteins (TIR1/AFBs) . These proteins play a crucial role in auxin signaling, a vital process in plant physiology that regulates numerous aspects of plant development .

Mode of Action

This compound acts as an anti-auxin , blocking auxin signaling by binding to the TIR1 receptor . This binding inhibits the expression of auxin-responsive genes, effectively antagonizing auxin responses in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the auxin signaling pathway . By blocking this pathway, this compound disrupts the crosstalk between auxins and cytokinins, two phytohormones that determine plant development . This disruption can affect various aspects of plant development, including cell division, elongation, differentiation, and root growth .

Result of Action

The action of this compound leads to several molecular and cellular effects. For instance, it has been shown to suppress root gravitropism and enhance root phototropism . Additionally, it causes chromatin loosening upon application to proliferating plant cells . In practical applications, this compound has been used to facilitate hemp micropropagation, improving beneficial morphological traits such as the balanced growth of all produced shoots and enhanced bud proliferation .

Biochemische Analyse

Biochemical Properties

2-indol-3-yl-4-oxo-4-phenylbutanoic acid interacts with several key biomolecules involved in auxin signaling pathways. It binds to transport inhibitor response 1/auxin signaling F-box proteins (TIR1/AFBs), which are crucial components of the auxin receptor complex . By binding to these proteins, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid inhibits the expression of auxin-responsive genes, thereby blocking auxin signaling . This interaction disrupts the normal function of auxin in promoting cell division, elongation, and differentiation.

Cellular Effects

The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid on cellular processes are profound. It has been shown to inhibit cell division and elongation by blocking auxin signaling pathways . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid suppresses the expression of auxin-responsive genes such as ZmSAUR2, which is involved in cell elongation . Additionally, it affects the gravitropic response of plants, which is the ability of plants to orient their growth in response to gravity .

Molecular Mechanism

At the molecular level, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects by binding to the TIR1/AFBs proteins, which are part of the SCF (SKP1-CUL1-F-box protein) complex . This binding prevents the degradation of AUX/IAA proteins, which are repressors of auxin-responsive genes . As a result, the expression of these genes is inhibited, leading to the suppression of auxin-mediated cellular processes. This mechanism highlights the role of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid as a potent auxin antagonist.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-indol-3-yl-4-oxo-4-phenylbutanoic acid can lead to sustained inhibition of auxin signaling, resulting in long-term effects on cellular function . These effects include altered gene expression profiles and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits auxin signaling without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of auxin signaling . Beyond this threshold, the compound’s effects can become detrimental to the organism.

Metabolic Pathways

2-indol-3-yl-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways related to auxin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of auxin . By inhibiting auxin signaling, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . These effects highlight the compound’s role in modulating metabolic pathways associated with auxin signaling.

Transport and Distribution

Within cells and tissues, 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid are crucial for its activity and function as an auxin antagonist.

Subcellular Localization

The subcellular localization of 2-indol-3-yl-4-oxo-4-phenylbutanoic acid is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 2-indol-3-yl-4-oxo-4-phenylbutanoic acid exerts its effects at the appropriate sites within the cell . The compound’s activity and function are closely linked to its subcellular localization.

Vorbereitungsmethoden

The synthesis of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid involves several steps. One common method includes the reaction of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid with phenylboronic acid in the presence of caesium carbonate and palladium (II) acetate under an argon atmosphere . The reaction is typically carried out in a mixture of ethanol and water. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann reduziert werden, um entsprechende Alkohole oder andere reduzierte Formen zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure ist einzigartig in ihrer Fähigkeit, die Auxin-Signalgebung gezielt zu hemmen, indem sie den TIR1-Rezeptor als Ziel angreift. Zu ähnlichen Verbindungen gehören:

Auxinole: Ein weiterer Auxin-Antagonist, der die Auxin-Signalgebung hemmt, jedoch mit unterschiedlichen Bindungseigenschaften.

BP-IAA: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf die Auxin-Signalgebung, aber mit Abweichungen in ihrer chemischen Struktur.

2MBP-IAA, 3MBP-IAA, 4MBP-IAA: Diese Verbindungen sind strukturell verwandt mit 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutansäure und weisen ähnliche Anti-Auxin-Aktivitäten auf.

Jede dieser Verbindungen hat einzigartige Eigenschaften und Bindungsaffinitäten, was sie für verschiedene Forschungsanwendungen nützlich macht.

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVMWLJNHPHNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284342 | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-66-6 | |

| Record name | 6266-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)